(R,R)-Ethambutol-d4 Dihydrochloride (R,R)-Ethambutol-d4 Dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203372
InChI:
SMILES:
Molecular Formula: C₁₀H₂₂D₄Cl₂N₂O₂
Molecular Weight: 281.26

(R,R)-Ethambutol-d4 Dihydrochloride

CAS No.:

Cat. No.: VC0203372

Molecular Formula: C₁₀H₂₂D₄Cl₂N₂O₂

Molecular Weight: 281.26

* For research use only. Not for human or veterinary use.

(R,R)-Ethambutol-d4 Dihydrochloride -

Specification

Molecular Formula C₁₀H₂₂D₄Cl₂N₂O₂
Molecular Weight 281.26

Introduction

Chemical Structure and Properties

Molecular Identity

(R,R)-Ethambutol-d4 Dihydrochloride is characterized by the replacement of four hydrogen atoms with deuterium in the ethane bridge of the ethambutol molecule. The compound has two defined stereocenters, both in the R configuration, which is crucial for its biological activity . It is commonly referred to by its synonym (2R,2'R)-2,2'-(1,2-Ethanediyldiimino)bis-1-butanol-d4 Dihydrochloride . The molecular structure features two butanol groups linked by a tetradeuterated ethane bridge containing two nitrogen atoms.

Physical and Chemical Characteristics

The compound exists as a solid with notable physical and chemical properties as detailed in Table 1 :

Table 1: Physical and Chemical Properties of (R,R)-Ethambutol-d4 Dihydrochloride

PropertyValue
Molecular FormulaC₁₀H₂₂D₄Cl₂N₂O₂
Molecular Weight281.26 g/mol
Physical StateSolid
IUPAC Name(2R)-2-[[1,1,2,2-tetradeuterio-2-[[(2R)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol dihydrochloride
InChI KeyAEUTYOVWOVBAKS-VEDKLBILSA-N
Storage Temperature+4°C (recommended)
StabilityHygroscopic
Purity>95% (HPLC)

The compound requires careful storage due to its hygroscopic nature, which means it readily absorbs moisture from the air . For research applications, high purity (typically >95% as determined by HPLC) is essential to ensure reliable experimental results .

Comparative Analysis with Non-deuterated Ethambutol

The deuterated and non-deuterated forms of ethambutol share similar pharmacological properties but differ in specific physical characteristics due to the isotope effect. Table 2 highlights these key differences:

Table 2: Comparison of Ethambutol Dihydrochloride and (R,R)-Ethambutol-d4 Dihydrochloride

FeatureEthambutol Dihydrochloride(R,R)-Ethambutol-d4 DihydrochlorideSignificance
Molecular Weight277.23 g/mol281.26 g/molMass difference important for analytical detection
Metabolic StabilityStandardPotentially enhancedC-D bonds are generally stronger than C-H bonds
Mass Spectrometric DetectionStandard isotopic patternDistinctive isotopic patternImproved analytical specificity
Biological ActivityClinical use in tuberculosisResearch tool with similar activityMaintains biological relevance while offering research advantages
ApplicationsClinical therapyReference standard, metabolism studiesResearch-focused applications

The deuterium labeling provides distinct advantages for analytical techniques, particularly mass spectrometry, while preserving the biological properties that make ethambutol effective against mycobacteria .

Mechanism of Action

Antimycobacterial Activity

(R,R)-Ethambutol-d4 Dihydrochloride exhibits the same antimycobacterial mechanism as non-deuterated ethambutol. It functions primarily by inhibiting arabinosyltransferases, enzymes crucial for the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall. This inhibition disrupts the biosynthesis of the cell wall, compromising its integrity and permeability, ultimately leading to bacterial growth inhibition.

Specificity and Efficacy

The antimycobacterial activity of ethambutol compounds is particularly effective against various Mycobacterium species, including Mycobacterium tuberculosis, the causative agent of tuberculosis. The specificity of this mechanism for mycobacterial cell walls explains why ethambutol is used specifically for tuberculosis rather than as a broad-spectrum antibiotic. The (R,R) stereochemistry is critical for this activity, as other stereoisomers demonstrate significantly reduced efficacy .

Research Applications

Analytical Reference Standard

(R,R)-Ethambutol-d4 Dihydrochloride serves as a fully characterized chemical reference standard for the active pharmaceutical ingredient ethambutol . This application is essential for:

  • Analytical method development

  • Method validation procedures

  • Quality control applications during pharmaceutical synthesis

  • Formulation stages of drug development

  • Establishing traceability against pharmacopeial standards (USP or EP)

The high purity and defined isotopic composition make it an ideal standard for these applications, providing consistent and reliable results across different laboratories and studies.

Pharmacokinetic and Metabolism Studies

The deuterium labeling in (R,R)-Ethambutol-d4 Dihydrochloride provides significant advantages for pharmacokinetic and metabolism studies :

  • It enables precise tracking of the compound in biological systems using mass spectrometry-based techniques

  • The distinct mass signature allows for accurate quantification of drug concentrations in complex biological matrices

  • It facilitates the identification and characterization of metabolites with improved specificity

  • It contributes to a deeper understanding of drug-drug interactions, bioavailability, and pharmacokinetic profiles

  • It serves as an excellent internal standard for quantitative analysis of the non-deuterated compound

Antitumor Research

Beyond antimycobacterial applications, there is evidence suggesting potential antitumor properties of ethambutol compounds when complexed with platinum . This opens additional research avenues for (R,R)-Ethambutol-d4 Dihydrochloride in cancer research, though this application appears to be at earlier stages of investigation compared to its established role in tuberculosis research.

Comparative Efficacy with Other Antimycobacterial Agents

(R,R)-Ethambutol-d4 Dihydrochloride exists within a broader context of antimycobacterial compounds. Table 3, derived from research context, shows a comparison with other key tuberculosis agents:

Table 3: Comparison of (R,R)-Ethambutol-d4 Dihydrochloride with Other Antimycobacterial Compounds

CompoundPrimary MechanismTargetKey Distinguishing Features
(R,R)-Ethambutol-d4Inhibits arabinosyltransferasesCell wall synthesisDeuterium labeling for research applications
IsoniazidInhibits mycolic acid synthesisCell wall integrityBactericidal; targets different cell wall pathway
RifampicinInhibits RNA polymeraseProtein synthesisBroad-spectrum; affects transcription
PyrazinamideMultiple mechanismsMembrane energetics, pHEffective against dormant bacteria

As shown in the table, (R,R)-Ethambutol-d4 Dihydrochloride maintains the specific mechanism of action targeting arabinosyltransferases, while its unique feature lies in its deuterated structure, which allows for enhanced tracking in metabolic studies while retaining the essential properties of its parent compound.

Deuterium Labeling: Significance in Pharmaceutical Research

Advantages of Deuteration

The incorporation of deuterium into pharmaceutical compounds like ethambutol offers several significant advantages for research applications :

  • Enhanced Metabolic Stability: The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, potentially leading to slower metabolism in specific positions.

  • Improved Analytical Detection: Deuterium labeling creates a distinct mass signature that can be readily distinguished from the non-labeled compound using mass spectrometry.

  • Reduced Background Interference: The mass shift resulting from deuteration helps minimize interference from endogenous compounds in complex biological samples.

  • Precise Metabolite Tracking: Deuterium-labeled compounds enable researchers to follow specific metabolic pathways with greater accuracy.

  • Internal Standardization: Deuterated compounds serve as ideal internal standards for quantitative analysis due to their nearly identical chemical behavior to the analyte of interest.

Impact on Drug Development

The application of deuterium-labeled compounds like (R,R)-Ethambutol-d4 Dihydrochloride has substantially impacted the drug development process . These compounds provide:

  • More accurate pharmacokinetic profiling

  • Enhanced understanding of metabolic pathways

  • Improved analytical method development and validation

  • Better characterization of drug-drug interactions

  • More reliable bioequivalence studies

The specific contribution of (R,R)-Ethambutol-d4 Dihydrochloride to tuberculosis research exemplifies the broader trend of using stable isotope-labeled compounds to advance pharmaceutical science.

Future Research Directions

Based on the current understanding of (R,R)-Ethambutol-d4 Dihydrochloride and its applications, several promising research directions emerge:

  • Advanced Metabolomic Studies: Further investigation into the detailed metabolic fate of ethambutol using the deuterated analog could reveal new insights into its biotransformation and elimination pathways.

  • Combination Therapy Optimization: Using (R,R)-Ethambutol-d4 Dihydrochloride to study interactions with other tuberculosis medications could lead to optimized combination therapies with improved efficacy and reduced side effects.

  • Alternative Therapeutic Applications: The mentioned antitumor properties when complexed with platinum warrant further exploration as a potential repurposing strategy .

  • Resistance Mechanism Elucidation: The deuterated compound could help in detailed studies of how mycobacteria develop resistance to ethambutol, potentially leading to strategies for overcoming this challenge.

  • Personalized Medicine Approaches: Pharmacokinetic studies with (R,R)-Ethambutol-d4 Dihydrochloride could contribute to developing personalized dosing regimens based on individual metabolic profiles.

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